molecular formula C5H3N3O2S B13408574 5-isothiocyanato-1H-pyrimidine-2,4-dione CAS No. 7702-88-7

5-isothiocyanato-1H-pyrimidine-2,4-dione

Cat. No.: B13408574
CAS No.: 7702-88-7
M. Wt: 169.16 g/mol
InChI Key: NFKMDNBGXPAUCM-UHFFFAOYSA-N
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Description

5-Isothiocyanato-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a central pyrimidine-2,4-dione (uracil) scaffold substituted with an isothiocyanate (-NCS) group at the 5-position. This functional group imparts unique reactivity and physicochemical properties, distinguishing it from other pyrimidine derivatives. The isothiocyanate group is known for its electrophilic nature, enabling reactions with nucleophiles (e.g., amines, thiols), which is critical in bioconjugation and drug design.

Properties

CAS No.

7702-88-7

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

5-isothiocyanato-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H3N3O2S/c9-4-3(7-2-11)1-6-5(10)8-4/h1H,(H2,6,8,9,10)

InChI Key

NFKMDNBGXPAUCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N=C=S

Origin of Product

United States

Preparation Methods

The synthesis of 5-isothiocyanato-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with an isothiocyanate reagent. One common method includes the reaction of 5-amino-1H-pyrimidine-2,4-dione with thiophosgene under controlled conditions to introduce the isothiocyanate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-isothiocyanato-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Condensation Reactions: It can react with amines to form thiourea derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-isothiocyanato-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-isothiocyanato-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives
Compound Name Substituent at C5 Molecular Formula Key Functional Groups Reactivity Profile
5-Isothiocyanato-1H-pyrimidine-2,4-dione Isothiocyanate (-NCS) C₅H₃N₃O₂S NCS, carbonyls High electrophilicity, thiol-reactive
5-Isocyanatomethyl-1H-pyrimidine-2,4-dione Isocyanate (-NCO) C₆H₅N₃O₃ NCO, carbonyls Moderate electrophilicity, amine-reactive
5-(2-Hydroxyethyl)pyrimidine-2,4-dione 2-Hydroxyethyl (-CH₂CH₂OH) C₆H₈N₂O₃ Hydroxyl, carbonyls Enhanced solubility, H-bond donor
5-(2-Acetoxyethyl)pyrimidine-2,4-dione 2-Acetoxyethyl (-CH₂CH₂OAc) C₈H₁₀N₂O₄ Ester, carbonyls Lipophilic, hydrolytically labile

Key Observations :

  • pyran-2,4-dione derivatives in ).
  • Reactivity : Isothiocyanates exhibit faster reaction kinetics with thiols than isocyanates with amines, making them preferable in protein modification workflows .

Physicochemical Properties and Stability

Solubility and Stability Trends:
  • Hydrophilicity : Derivatives with hydroxyethyl substituents (e.g., compound 1 in ) show higher aqueous solubility due to hydroxyl-group hydration. In contrast, the isothiocyanate group’s hydrophobicity may reduce solubility but enhance membrane permeability.
  • Thermal Stability : Acetoxy-substituted analogs (e.g., compound 3 ) are prone to hydrolysis under acidic/basic conditions, whereas the isothiocyanate group’s stability is pH-dependent, degrading in strongly alkaline environments.

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